molecular formula C9H6BrF3O2 B6158075 1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one CAS No. 1823322-95-7

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one

Cat. No. B6158075
CAS RN: 1823322-95-7
M. Wt: 283
InChI Key:
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Description

The compound “1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one” is likely to be an organic compound consisting of a trifluoroethan-1-one group attached to a 4-bromo-3-methoxyphenyl group . The presence of the trifluoroethan-1-one group suggests that the compound might have some interesting chemical properties due to the highly electronegative fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoroethan-1-one group attached to a 4-bromo-3-methoxyphenyl group . The bromine atom and the methoxy group (-OCH3) on the phenyl ring could have significant effects on the compound’s chemical reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse, depending on the conditions and reagents used . The presence of the bromine atom makes it a potential site for nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the trifluoroethan-1-one group could impart polarity to the molecule, affecting its solubility and reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves the reaction of 4-bromo-3-methoxybenzaldehyde with trifluoroacetyl chloride in the presence of a base to form the corresponding ketone.", "Starting Materials": [ "4-bromo-3-methoxybenzaldehyde", "trifluoroacetyl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent (such as dichloromethane or chloroform).", "Step 2: Add a base (1.2-1.5 equivalents) to the reaction mixture and stir for 5-10 minutes.", "Step 3: Add trifluoroacetyl chloride (1.2-1.5 equivalents) dropwise to the reaction mixture while stirring at room temperature.", "Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature or until TLC analysis shows complete conversion of the starting material.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent (such as ethyl acetate or dichloromethane).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable eluent (such as hexane/ethyl acetate) to obtain the desired product as a white solid." ] }

CAS RN

1823322-95-7

Product Name

1-(4-bromo-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one

Molecular Formula

C9H6BrF3O2

Molecular Weight

283

Purity

95

Origin of Product

United States

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